2-{[(oxan-4-yl)methyl]sulfanyl}pyridine

Catalog No.
S3301053
CAS No.
2320931-54-0
M.F
C11H15NOS
M. Wt
209.31
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{[(oxan-4-yl)methyl]sulfanyl}pyridine

CAS Number

2320931-54-0

Product Name

2-{[(oxan-4-yl)methyl]sulfanyl}pyridine

IUPAC Name

2-(oxan-4-ylmethylsulfanyl)pyridine

Molecular Formula

C11H15NOS

Molecular Weight

209.31

InChI

InChI=1S/C11H15NOS/c1-2-6-12-11(3-1)14-9-10-4-7-13-8-5-10/h1-3,6,10H,4-5,7-9H2

InChI Key

CSWIWNIAKFUBNR-UHFFFAOYSA-N

SMILES

C1COCCC1CSC2=CC=CC=N2

Solubility

not available

2-{[(oxan-4-yl)methyl]sulfanyl}pyridine is an organic compound characterized by a pyridine ring that features a sulfanyl group linked to an oxan-4-ylmethyl moiety. This unique structural arrangement imparts distinct chemical properties and potential biological activities. The compound's molecular formula is C11H13N1O1S1, and it is identified by the CAS number 2320931-54-0. The oxan-4-ylmethyl group contributes to the compound's hydrophilicity and solubility, which are important for its interactions in biological systems.

  • Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: The compound can be reduced to modify the sulfanyl group, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: Electrophilic or nucleophilic substitutions can occur at the pyridine ring or the sulfanyl group, employing reagents like halogens or alkylating agents under suitable conditions.

Major Products

  • Oxidation: Sulfoxides and sulfones.
  • Reduction: Modified sulfanyl derivatives.
  • Substitution: Various substituted pyridine derivatives.

Research into the biological activity of 2-{[(oxan-4-yl)methyl]sulfanyl}pyridine suggests potential therapeutic applications. The compound has been investigated for its antimicrobial and anticancer properties, indicating its utility in drug discovery. Its mechanism of action may involve interaction with specific molecular targets, where the sulfanyl group participates in redox reactions, while the pyridine ring engages in π-π interactions with aromatic systems.

The synthesis of 2-{[(oxan-4-yl)methyl]sulfanyl}pyridine typically involves several key steps:

  • Formation of the Oxan-4-ylmethyl Intermediate: This is achieved through various organic synthesis techniques.
  • Attachment of the Sulfanyl Group: The oxan-4-ylmethyl intermediate is reacted with a suitable sulfanylating agent.
  • Coupling with Pyridine: The resulting sulfanylated intermediate is coupled with a pyridine ring under specific reaction conditions to yield the target compound.

In industrial settings, optimized methods focus on scalability and cost-effectiveness, often employing catalysts and solvents to maximize yield while minimizing waste.

2-{[(oxan-4-yl)methyl]sulfanyl}pyridine has diverse applications across various fields:

  • Chemistry: Serves as a building block in synthesizing more complex molecules.
  • Biology: Investigated for potential interactions with biomolecules.
  • Medicine: Explored for therapeutic properties, particularly in antimicrobial and anticancer research.
  • Industry: Utilized in developing new materials and chemical processes.

Understanding how 2-{[(oxan-4-yl)methyl]sulfanyl}pyridine interacts with biological systems is crucial for elucidating its potential therapeutic effects. Preliminary studies may include assessing its binding affinity to enzymes or receptors, exploring its redox activity, and determining its influence on biochemical pathways .

Several compounds share structural characteristics with 2-{[(oxan-4-yl)methyl]sulfanyl}pyridine:

Compound NameStructure FeaturesUnique Aspects
2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl]methyl]sulfanyl]-1H-benzimidazoleContains a benzimidazole ringAdditional functional groups enhance reactivity
Thiazole DerivativesContains a thiazole ring with sulfanyl substituentsKnown for diverse biological activities
3-methyl-1-(oxan-4-yl)-1H-pyrazolo[3,4-b]pyridinePyrazolo-pyridine structureCombines pyrazole and oxane features

Uniqueness

The uniqueness of 2-{[(oxan-4-yl)methyl]sulfanyl}pyridine lies in its specific combination of an oxan-4-ylmethyl moiety and a sulfanyl-pyridine structure. This unique architecture imparts distinct chemical and biological properties that differentiate it from other similar compounds .

XLogP3

2.3

Dates

Modify: 2023-08-19

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